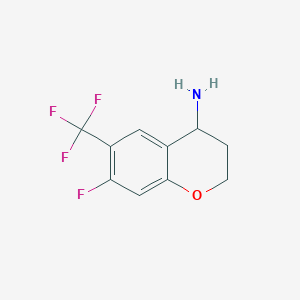![molecular formula C22H25NO B13033149 trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a propoxy group attached to a cyclohexyl ring, which is further connected to a biphenyl structure with a carbonitrile group. The unique structural features of this compound make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-chlorophenyl cyclohexanecarboxylic acid, which undergoes reduction to form 4-chlorophenyl cyclohexanemethanol. This intermediate is then reacted with 4-alkyl benzene boric acid under palladium catalysis to yield 4-alkyl biphenyl cyclohexane methanol. Subsequent oxidation using sodium hypochlorite and 2,2,6,6-tetramethyl piperidine nitrogen oxide produces alkyl biphenyl cyclohexane formaldehyde. Finally, the formaldehyde derivative reacts with Wittig reagent in tetrahydrofuran solution to form the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective and readily available raw materials, short reaction steps, and high-yield conditions. The route is designed to be environmentally friendly and suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, 2,2,6,6-tetramethyl piperidine nitrogen oxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Halogenated biphenyl derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of liquid crystals and other advanced materials. Its unique structure allows for the development of materials with specific optical and electronic properties .
Biology and Medicine: In biological research, trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile is studied for its potential pharmacological activities. It is investigated for its interactions with various biological targets and its potential therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
- trans-4-ethyl-4’-(4-propylcyclohexyl)-1,1’-biphenyl
- trans-4-(4-pentylcyclohexyl)-4’-(4-propylcyclohexyl)-1,1’-biphenyl
Comparison: Compared to similar compounds, trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile exhibits unique properties due to the presence of the propoxy group and the carbonitrile functionality. These structural features enhance its reactivity and stability, making it more suitable for specific applications in material science and pharmacology .
Properties
Molecular Formula |
C22H25NO |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[4-(4-propoxycyclohexyl)phenyl]benzonitrile |
InChI |
InChI=1S/C22H25NO/c1-2-15-24-22-13-11-21(12-14-22)20-9-7-19(8-10-20)18-5-3-17(16-23)4-6-18/h3-10,21-22H,2,11-15H2,1H3 |
InChI Key |
IPMQOIDUAIALFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
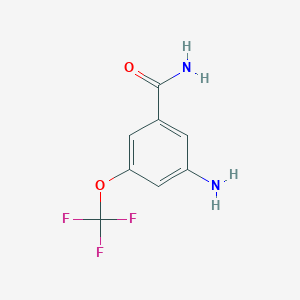
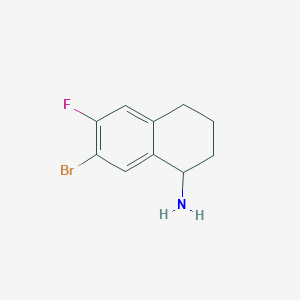
![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
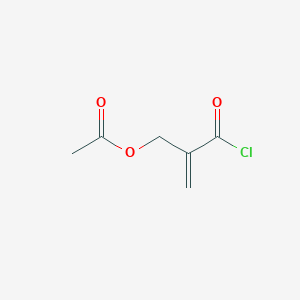

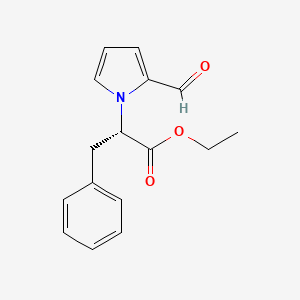
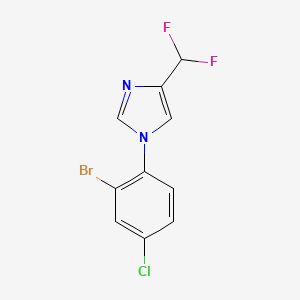
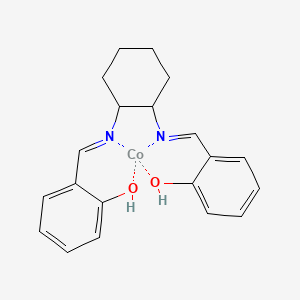

![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
